1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with an amino group, a phenylsulfanyl-methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction mixture at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-N-methylcyclohex-3-ene-1-carboxamide
- 1-Amino-N-phenylcyclohex-3-ene-1-carboxamide
- 1-Amino-N-(methylsulfanyl)methylcyclohex-3-ene-1-carboxamide
Uniqueness
1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the phenylsulfanyl-methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77422-82-3 |
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Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
1-amino-N-(phenylsulfanylmethyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H18N2OS/c15-14(9-5-2-6-10-14)13(17)16-11-18-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11,15H2,(H,16,17) |
InChI Key |
CRKBZXVKURANSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(C(=O)NCSC2=CC=CC=C2)N |
Origin of Product |
United States |
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